molecular formula C22H32N2O4 B6786901 N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B6786901
M. Wt: 388.5 g/mol
InChI Key: HUFTXDOGFUTSAZ-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutyl ring fused with a spiro[5.5]undecane system, incorporating both ether and amide functionalities. The presence of a phenylmethoxy group adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-21(2)18(13-19(21)27-14-17-7-4-3-5-8-17)23-20(25)24-10-12-28-22(15-24)9-6-11-26-16-22/h3-5,7-8,18-19H,6,9-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFTXDOGFUTSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OCC2=CC=CC=C2)NC(=O)N3CCOC4(C3)CCCOC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The initial step often involves the formation of the cyclobutyl ring. This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction, where a phenylmethanol derivative reacts with the cyclobutyl intermediate.

    Construction of the Spiro[5.5]undecane System: This step involves the formation of the spirocyclic structure through a series of cyclization reactions, often catalyzed by Lewis acids.

    Incorporation of the Ether and Amide Functionalities:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenylmethoxy derivatives with various oxidation states.

    Reduction: Amine derivatives of the original compound.

    Substitution: Compounds with modified ether or amide groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

Biologically, N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide may exhibit interesting bioactivity due to its structural features. It could be investigated for potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural complexity suggests it might interact with multiple biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and ion channels. The compound’s spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of these targets through allosteric or competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Amides: Compounds with similar spirocyclic amide structures, such as spiro[4.5]decanes.

    Phenylmethoxy Derivatives: Compounds featuring the phenylmethoxy group, which may exhibit similar reactivity and bioactivity.

    Cyclobutyl Derivatives: Other cyclobutyl-containing compounds that share the strained ring system.

Uniqueness

N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide stands out due to its combination of a spirocyclic structure with ether and amide functionalities. This unique arrangement of functional groups and ring systems may confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

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